4-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one
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Overview
Description
4-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a dihydropyridinone structure
Preparation Methods
The synthesis of 4-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with appropriate aldehydes in a basic medium . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the dihydropyridinone ring via cyclization reactions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidine ring can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The formation of the dihydropyridinone ring involves cyclization reactions under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted benzofuran derivatives and modified piperidine compounds.
Scientific Research Applications
4-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The benzofuran moiety can bind to aromatic amino acids in proteins, while the piperidine ring can interact with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular pathways. The compound’s ability to cross cell membranes and its stability in biological environments further enhance its efficacy.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives and piperidine-containing molecules. For example:
1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one: This compound shares the benzofuran moiety but differs in the substituents on the piperidine ring.
1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one: This compound has a similar piperidine structure but contains an imidazole ring instead of a benzofuran.
The uniqueness of 4-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one lies in its combination of these structural elements, which confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
4-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-14-11-17(13-20(25)23(14)2)28-16-7-9-24(10-8-16)22(26)19-12-15-5-4-6-18(27-3)21(15)29-19/h4-6,11-13,16H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNYVOPVFNVJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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